molecular formula C22H17N3O5S B11562890 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B11562890
M. Wt: 435.5 g/mol
InChI Key: FSMZNBIMLTUXDX-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell division and proliferation.

    Pathway Modulation: It can modulate signaling pathways like the MAPK/ERK pathway, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,3-benzothiazol-2-yl)-2-hydroxyphenyl]-2-(4-nitrophenoxy)acetamide
  • N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-aminophenoxy)acetamide
  • N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)acetamide

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and nitro groups enhance its solubility and ability to interact with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H17N3O5S

Molecular Weight

435.5 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C22H17N3O5S/c1-29-19-11-6-14(22-24-17-4-2-3-5-20(17)31-22)12-18(19)23-21(26)13-30-16-9-7-15(8-10-16)25(27)28/h2-12H,13H2,1H3,(H,23,26)

InChI Key

FSMZNBIMLTUXDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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